molecular formula C6H5BrN2O2 B1332404 5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one CAS No. 300574-36-1

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one

Cat. No. B1332404
CAS RN: 300574-36-1
M. Wt: 217.02 g/mol
InChI Key: RLBJBTYYLDXIHR-UHFFFAOYSA-N
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Description

“5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one” is a chemical compound with the molecular formula C6H5BrN2O2 . It has a molecular weight of 217.022 .


Molecular Structure Analysis

The SMILES notation of the compound is BrC1CCC2=NON=C2C1=O . This provides a linear representation of the compound’s structure.

properties

IUPAC Name

5-bromo-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-2-4-5(6(3)10)9-11-8-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBJBTYYLDXIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274064
Record name 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-one

CAS RN

300574-36-1
Record name 2,1,3-Benzoxadiazol-4(5H)-one, 5-bromo-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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